molecular formula C12H10FNO2 B11888235 Ethyl 8-fluoroisoquinoline-3-carboxylate

Ethyl 8-fluoroisoquinoline-3-carboxylate

Cat. No.: B11888235
M. Wt: 219.21 g/mol
InChI Key: IEKLOEQZYATGDF-UHFFFAOYSA-N
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Description

Ethyl 8-fluoroisoquinoline-3-carboxylate is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-fluoroisoquinoline-3-carboxylate typically involves the fluorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with ethyl chloroformate and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation and solvent-free conditions has also been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-fluoroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Ethyl 8-fluoroisoquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-fluoroisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-chloroisoquinoline-3-carboxylate
  • Ethyl 8-bromoisoquinoline-3-carboxylate
  • Ethyl 8-iodoisoquinoline-3-carboxylate

Uniqueness

Ethyl 8-fluoroisoquinoline-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability, lipophilicity, and overall bioactivity of organic compounds, making this compound particularly valuable in drug development and other applications .

Properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

ethyl 8-fluoroisoquinoline-3-carboxylate

InChI

InChI=1S/C12H10FNO2/c1-2-16-12(15)11-6-8-4-3-5-10(13)9(8)7-14-11/h3-7H,2H2,1H3

InChI Key

IEKLOEQZYATGDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1)C=CC=C2F

Origin of Product

United States

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